molecular formula C22H18ClNO4S B2822929 N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE CAS No. 878986-60-8

N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE

Cat. No.: B2822929
CAS No.: 878986-60-8
M. Wt: 427.9
InChI Key: KHNJQQIPVLMNHZ-UHFFFAOYSA-N
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Description

N-(2-Benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonyl)acetamide is a synthetic acetamide derivative characterized by three key structural motifs:

  • Benzoyl group at the 2-position of the phenyl ring.
  • 4-Chlorophenyl substituent, introducing electron-withdrawing effects.

This compound is structurally tailored for applications in medicinal chemistry, where sulfonyl groups are often employed to improve binding affinity and pharmacokinetic properties .

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-2-(4-methylphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClNO4S/c1-15-7-10-18(11-8-15)29(27,28)14-21(25)24-20-12-9-17(23)13-19(20)22(26)16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNJQQIPVLMNHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE typically involves multiple steps, including the introduction of the chlorinated and sulfonyl groups. Common synthetic routes may involve the use of chlorobenzene derivatives and sulfonyl chlorides under controlled conditions. Specific reaction conditions such as temperature, solvent, and catalysts are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial materials.

Mechanism of Action

The mechanism of action of N-(2-BENZOYL-4-CHLOROPHENYL)-2-(4-METHYLBENZENESULFONYL)ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituents on the acetamide backbone and aromatic rings. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Compound Name Molecular Formula Key Substituents Notable Features
N-(2-Benzoyl-4-chlorophenyl)-2-(4-methylbenzenesulfonyl)acetamide (Target) C₂₂H₁₇ClN₂O₃S - 4-Methylbenzenesulfonyl
- 2-Benzoyl-4-chlorophenyl
Enhanced hydrophobicity; potential metabolic stability due to sulfonyl group.
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide C₁₆H₁₁ClF₃N₂O₂S - Benzothiazole core
- 3-Chlorophenyl
Electron-deficient benzothiazole may improve binding to aromatic receptors.
N-(2-Benzoyl-4-chlorophenyl)-2-(morpholin-4-yl)acetamide C₂₁H₂₁ClN₂O₃ - Morpholine
- 2-Benzoyl-4-chlorophenyl
Increased solubility due to morpholine; potential for CNS penetration.
2-Chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide C₁₅H₁₀Cl₃NO₂ - Tri-chlorinated benzoyl/phenyl High electronegativity; may confer reactivity in nucleophilic environments.
2-[(4-Bromophenyl)sulfinyl]-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]acetamide C₁₇H₁₂BrClN₂O₂S₂ - Sulfinyl group
- Thiazole ring
Sulfinyl group may modulate redox activity; thiazole enhances π-π interactions.

Substituent-Driven Property Differences

Sulfonyl vs. Sulfinyl/Sulfanyl Groups :

  • The 4-methylbenzenesulfonyl group in the target compound offers greater metabolic stability compared to sulfinyl () or sulfanyl () analogs, as sulfonyl groups resist enzymatic reduction .
  • Sulfinyl groups (e.g., ) may participate in redox reactions, limiting their utility in oxidative environments.

Aromatic Substituents :

  • Chlorine at the 4-position (target) introduces steric and electronic effects distinct from methoxy () or trifluoromethyl () groups. Chlorine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in target proteins .
  • Benzothiazole -containing analogs () exhibit rigid planar structures, favoring interactions with flat binding sites (e.g., kinase ATP pockets).

Heterocyclic vs. Aromatic Backbones: Morpholine-substituted analogs () improve aqueous solubility but may reduce membrane permeability compared to the target’s sulfonyl group .

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